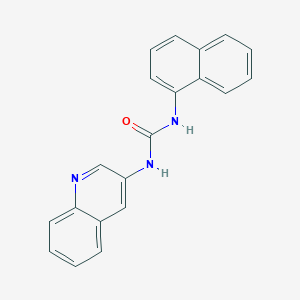
N-1-naphthyl-N'-3-quinolinylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-naphthyl-N'-3-quinolinylurea, also known as NQNU, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the family of quinoline-based urea derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-1-naphthyl-N'-3-quinolinylurea is not fully understood, but it is believed to involve the inhibition of protein synthesis. Specifically, N-1-naphthyl-N'-3-quinolinylurea has been shown to inhibit the activity of the ribosome, which is responsible for the synthesis of proteins. This inhibition leads to the disruption of protein synthesis, which can ultimately result in cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-1-naphthyl-N'-3-quinolinylurea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including tyrosine kinase and topoisomerase II. Additionally, it has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-1-naphthyl-N'-3-quinolinylurea in lab experiments is its potent antitumor activity. This makes it an attractive candidate for the development of new cancer treatments. Additionally, its mechanism of action is unique, which makes it an interesting compound to study. However, one of the limitations of using N-1-naphthyl-N'-3-quinolinylurea in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxicity in normal cells, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-1-naphthyl-N'-3-quinolinylurea. One area of research is in the development of new cancer treatments. N-1-naphthyl-N'-3-quinolinylurea has shown promise as a potential anticancer agent, and further research is needed to explore its efficacy in vivo. Additionally, there is potential for the development of new drugs based on the structure of N-1-naphthyl-N'-3-quinolinylurea. Finally, further research is needed to explore the mechanism of action of N-1-naphthyl-N'-3-quinolinylurea and its potential use in other areas of scientific research.
Synthesemethoden
The synthesis of N-1-naphthyl-N'-3-quinolinylurea involves the reaction of 1-naphthylamine with 3-quinolinecarboxaldehyde in the presence of a base. The resulting product is then treated with an isocyanate to form the final compound. This method has been optimized to produce high yields and purity of N-1-naphthyl-N'-3-quinolinylurea.
Wissenschaftliche Forschungsanwendungen
N-1-naphthyl-N'-3-quinolinylurea has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. N-1-naphthyl-N'-3-quinolinylurea has been shown to exhibit potent antitumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Eigenschaften
IUPAC Name |
1-naphthalen-1-yl-3-quinolin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(22-16-12-15-7-2-4-10-18(15)21-13-16)23-19-11-5-8-14-6-1-3-9-17(14)19/h1-13H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJQOIQEXGLDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-1-yl-3-quinolin-3-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-1-naphthol](/img/structure/B4879883.png)
![5-(4-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4879896.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4879899.png)
![methyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4879911.png)
![ethyl [5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4879912.png)



![diallyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4879934.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4879945.png)

![5,5'-[2-(4-nitrophenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4879961.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4879966.png)